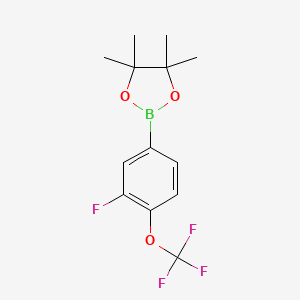

2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a phenyl ring substituted with both fluorine and trifluoromethoxy groups at the 3- and 4-positions, respectively. This compound belongs to the pinacol boronate class, which is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

2-[3-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-10(9(15)7-8)19-13(16,17)18/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGMCRZGLBPKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction conditions include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to 50°C

Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acidic by-products

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and product yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The boron atom facilitates bond formation with aryl halides or pseudohalides under mild conditions.

Key Observations :

-

The trifluoromethoxy group enhances electrophilicity, improving coupling efficiency with electron-rich partners .

-

Reactions tolerate aqueous conditions and oxidants like H₂O₂ without boron group degradation .

Oxidation Reactions

The dioxaborolane moiety undergoes oxidative cleavage to generate phenolic derivatives, a critical step in drug intermediate synthesis.

Mechanistic Insight :

Oxidation proceeds via nucleophilic attack of peroxide on boron, followed by hydrolysis to release the phenol .

Substitution Reactions

The fluorine and trifluoromethoxy groups participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Limitations :

-

Steric hindrance from the tetramethyl dioxaborolane ring reduces reactivity in bulky electrophilic systems .

Functional Group Transformations

The compound participates in downstream modifications to introduce pharmacophores or polymerizable units.

| Reaction Type | Reagents/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Esterification | AcCl, pyridine, CH₂Cl₂, rt | Acetyl-protected boronate | 82% | |

| Grignard addition | MeMgBr, THF, −78°C → rt | Methylated arylboronate | 71% |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing boron trifluoride (BF₃) gas .

-

Hydrolytic Sensitivity : Rapid hydrolysis in acidic aqueous media (t₁/₂ = 2 h at pH 3) .

Comparative Reactivity Data

A comparison with analogous compounds highlights the impact of substituents:

| Compound | Suzuki Coupling Rate (rel.) | Oxidation Efficiency |

|---|---|---|

| 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-dioxaborolane | 1.0 | 98% |

| 2-(4-Trifluoromethoxyphenyl)-dioxaborolane | 0.8 | 95% |

| 2-(3-Chloro-4-(trifluoromethoxy)phenyl)-dioxaborolane | 0.7 | 89% |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Reagent in Cross-Coupling Reactions :

- The compound is utilized as a boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This method is essential for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

- Studies have shown that aryl boronic acids like this compound can facilitate the formation of various aryl amides and other derivatives with high yields and selectivity .

- Synthesis of Fluorinated Compounds :

Applications in Medicinal Chemistry

-

Drug Development :

- The unique electronic properties imparted by the trifluoromethoxy and fluoro groups can enhance the potency and selectivity of drug candidates. Research indicates that modifications of similar compounds have resulted in substantial improvements in therapeutic efficacy against various diseases .

- For instance, compounds with fluorinated substituents often exhibit increased binding affinity to biological targets due to enhanced lipophilicity and metabolic stability .

- Structure-Activity Relationship Studies :

Applications in Materials Science

- Development of Functional Materials :

- The compound's boron content makes it a candidate for creating new materials with tailored electronic properties. These materials can be used in organic electronics, such as OLEDs (organic light-emitting diodes) and solar cells .

- Its ability to form stable complexes with various substrates also opens avenues for developing sensors or catalysts that leverage its unique chemical structure.

Case Studies

-

Case Study on Cross-Coupling Reactions :

- A study demonstrated that using 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent led to the successful synthesis of complex aryl amides from bromo-difluoroacetamides with yields exceeding 80% . This showcases its effectiveness as a coupling partner in synthetic methodologies.

-

Fluorinated Drug Candidates :

- In medicinal chemistry research focusing on anti-cancer agents, derivatives of this compound were synthesized to evaluate their efficacy against specific cancer cell lines. Preliminary results indicated that fluorination significantly improved the potency of certain compounds compared to their non-fluorinated counterparts .

Wirkmechanismus

The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which can be readily transformed into carbon-carbon bonds via cross-coupling reactions. The mechanism involves:

Transmetalation: The transfer of the boron-bound organic group to a metal catalyst (e.g., palladium).

Oxidative Addition: The metal catalyst inserts into the carbon-halogen bond of the substrate.

Reductive Elimination: The formation of the new carbon-carbon bond and regeneration of the metal catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and stability of boronic esters are heavily influenced by substituents on the aromatic ring. Below is a comparison of key analogs:

- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group (-OCF₃) in the target compound increases boron's electrophilicity, facilitating transmetallation in cross-coupling reactions. This contrasts with methoxy (-OCH₃) or methylthio (-SCH₃) groups, which are less electron-withdrawing .

- Steric Effects: Bulky substituents (e.g., 2,6-dichloro in ) may hinder reaction kinetics but improve selectivity in coupling reactions.

Data Tables

Table 1: Comparative Reactivity of Substituents

Table 2: Key Spectral Data (¹H NMR)

| Compound | δ (ppm) Key Signals | Reference |

|---|---|---|

| Target analog (16g) | 7.80–7.85 (m, 2H), 1.35 (s, 12H) | |

| 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... | 6.56 (s, 1H), 3.91 (s, 6H), 1.45 (s, 12H) |

Biologische Aktivität

The compound 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 1622916-38-4) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C13H15BF4O3

- Molecular Weight : 306.06 g/mol

- Purity : ≥ 95%

- Appearance : Solid

- Storage Conditions : 4-8°C

Hazard Information

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through mechanisms such as enzyme inhibition and receptor modulation. The presence of fluorine atoms enhances lipophilicity and bioavailability, which may contribute to its efficacy in various biological contexts.

Anticancer Activity

Research indicates that compounds similar to 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. For instance:

- Case Study 1 : A study demonstrated that related dioxaborolane derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Case Study 2 : Another investigation showed that these compounds could downregulate key oncogenes involved in lung cancer progression .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens. The compound's unique structure may facilitate interactions with microbial cell membranes, leading to increased permeability and subsequent cell death.

In Vitro Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation | |

| A549 (Lung) | 15.0 | Downregulation of EGFR signaling pathway |

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's therapeutic potential. Current literature lacks extensive in vivo data for this specific compound; however, related compounds have shown promise in animal models for cancer treatment.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The compound is typically synthesized via Miyaura borylation. A common approach involves reacting 3-fluoro-4-(trifluoromethoxy)phenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–90°C for 12–24 hours . Post-reaction, the mixture is purified via column chromatography (silica gel, hexane/ethyl acetate) to isolate the boronic ester. Yield optimization requires strict anhydrous conditions and inert gas (N₂/Ar) environments to prevent hydrolysis of the boronate .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

Purity is assessed using HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase. Structural confirmation employs H NMR, C NMR, and F NMR to verify substituent positions and boronate ester formation. For example, the F NMR should show distinct signals for the -CF₃O and -F groups at ~-55 ppm and ~-110 ppm, respectively . High-resolution mass spectrometry (HRMS) or elemental analysis further confirms molecular formula accuracy .

Advanced: How do electron-withdrawing groups (e.g., -CF₃O, -F) influence Suzuki-Miyaura coupling efficiency with this boronate?

Methodological Answer:

The -CF₃O and -F groups are electron-withdrawing, which reduces electron density on the aromatic ring and slows oxidative addition in palladium-catalyzed couplings. To mitigate this:

- Use electron-rich palladium ligands (e.g., SPhos or XPhos) to enhance catalytic activity.

- Optimize reaction temperature (70–100°C) and solvent polarity (e.g., toluene/ethanol mixtures) to stabilize intermediates.

- Employ excess aryl halide (1.2–1.5 eq.) to drive the reaction forward. Contradictions in coupling yields across studies often stem from variations in these parameters .

Advanced: What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

Discrepancies in NMR or MS data may arise from residual solvents, regioisomeric impurities, or hydrolysis products. To address this:

- Re-purify via recrystallization (e.g., using hexane/dichloromethane) or preparative TLC.

- Perform 2D NMR (e.g., HSQC, HMBC) to unambiguously assign signals.

- Compare experimental data with computational predictions (DFT or molecular modeling) for boronate geometry and substituent effects .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store under inert gas at -20°C to prevent boronate ester degradation.

- Dispose of waste via approved hazardous chemical protocols, as boronate esters can generate toxic boric acid upon hydrolysis .

Advanced: How can steric hindrance from the tetramethyl dioxaborolane group impact cross-coupling reactions?

Methodological Answer:

The 4,4,5,5-tetramethyl groups create steric bulk, which may:

- Reduce reaction rates in couplings with sterically hindered aryl halides.

- Require larger catalytic systems (e.g., Pd(OAc)₂ with bulky phosphine ligands) to accommodate proximity effects.

- Adjust solvent choice to toluene or dioxane, which better solubilize bulky intermediates compared to THF .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

It serves as a key intermediate for:

- Suzuki-Miyaura couplings to synthesize fluorinated biaryl scaffolds for kinase inhibitors.

- Radiolabeling precursors (e.g., F PET tracers) via boronate-assisted fluorination.

- Functionalization of nanoparticles or polymers for targeted drug delivery systems .

Advanced: How to troubleshoot low yields in large-scale syntheses of this compound?

Methodological Answer:

Scale-up challenges often relate to heat dissipation or reagent mixing inefficiencies. Solutions include:

- Using flow chemistry systems to control exothermic reactions.

- Switching to microwave-assisted synthesis for uniform heating.

- Pre-drying solvents and reagents over molecular sieves to minimize hydrolysis .

Basic: What analytical techniques differentiate this compound from structurally similar boronate esters?

Methodological Answer:

- IR Spectroscopy : The -B-O vibration at ~1350 cm⁻¹ and -CF₃O stretch at ~1250 cm⁻¹ are diagnostic.

- X-ray Crystallography : Resolves spatial arrangement of the trifluoromethoxy group relative to the boronate ring.

- LC-MS/MS : Detects trace impurities (e.g., dehalogenated byproducts) that may co-elute in HPLC .

Advanced: How does the trifluoromethoxy group affect the compound’s stability under acidic/basic conditions?

Methodological Answer:

The -OCF₃ group is hydrolytically stable under mild conditions (pH 4–9) but degrades in strong acids (pH < 2) or bases (pH > 12), releasing HF and CO₂. Stability studies should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.